molecular formula C12H17NOS B4278812 (4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE

(4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE

Cat. No.: B4278812
M. Wt: 223.34 g/mol
InChI Key: XXYMXAQIGQFGII-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE is an organic compound with the molecular formula C12H17NOS. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a thienyl group, which is a sulfur-containing aromatic ring, attached to the piperidine ring via a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE typically involves the reaction of 3-methyl-2-thiophenecarbonyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives of the piperidine ring.

Scientific Research Applications

(4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine
  • 4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine
  • 1-[(5-chloro-2-thienyl)carbonyl]piperidine

Uniqueness

(4-METHYLPIPERIDINO)(3-METHYL-2-THIENYL)METHANONE is unique due to the specific positioning of the thienyl and carbonyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9-3-6-13(7-4-9)12(14)11-10(2)5-8-15-11/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYMXAQIGQFGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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